molecular formula C14H21NO3 B256810 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol

Cat. No.: B256810
M. Wt: 251.32 g/mol
InChI Key: KSIRTXNTGFVNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol is an organic compound that features a methoxyphenoxy group attached to a pyrrolidinyl-propanol backbone

Preparation Methods

The synthesis of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C14H21NO3/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15/h4-7,12,16H,2-3,8-11H2,1H3

InChI Key

KSIRTXNTGFVNAU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(CN2CCCC2)O

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCCC2)O

solubility

30.7 [ug/mL]

Origin of Product

United States

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